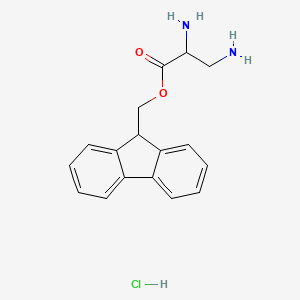
(9H-Fluoren-9-yl)methyl 2,3-diaminopropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-1-FMOC-1,2-DIAMINOETHANE HCL is typically synthesized by reacting N-fluorene formaldehyde with 1,2-propanediamine under alkaline conditions, followed by the addition of hydrochloric acid . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like sodium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-1-FMOC-1,2-DIAMINOETHANE HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-1-FMOC-1,2-DIAMINOETHANE HCL undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the FMOC group is replaced by other functional groups.
Deprotection Reactions: The FMOC group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection Reactions: Piperidine in DMF is commonly used to remove the FMOC group.
Major Products Formed
Substitution Reactions: The major products are substituted ethylenediamine derivatives.
Deprotection Reactions: The major product is 1,2-diaminoethane.
Wissenschaftliche Forschungsanwendungen
N-1-FMOC-1,2-DIAMINOETHANE HCL has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-1-FMOC-1,2-DIAMINOETHANE HCL involves the protection of amine groups during peptide synthesis. The FMOC group is attached to the amine, preventing unwanted reactions. During the synthesis process, the FMOC group can be selectively removed under basic conditions, allowing the amine to participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-ethylenediamine hydrobromide: Similar in structure but uses hydrobromide instead of hydrochloride.
Mono-Fmoc ethylene diamine hydrochloride: Another variant with similar applications.
Uniqueness
N-1-FMOC-1,2-DIAMINOETHANE HCL is unique due to its specific use in peptide synthesis, providing a stable and efficient protecting group for amines. Its ability to be easily removed under mild conditions makes it highly valuable in synthetic chemistry .
Eigenschaften
Molekularformel |
C17H19ClN2O2 |
|---|---|
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 2,3-diaminopropanoate;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-16(19)17(20)21-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18-19H2;1H |
InChI-Schlüssel |
NJYVRIIZRXMWES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)
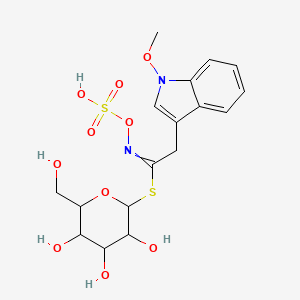
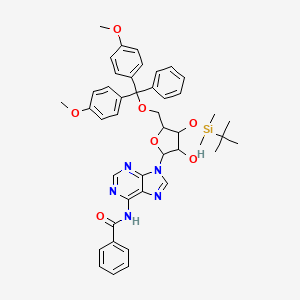
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)

![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)

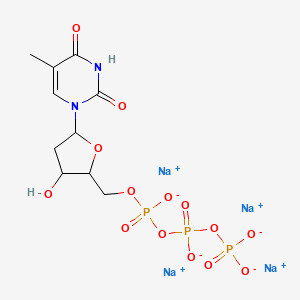
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
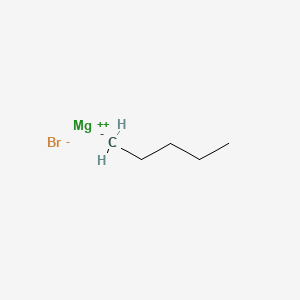

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
